molecular formula C13H9BrO4S B14799932 4-((4-Bromophenyl)sulfonyl)benzoic acid

4-((4-Bromophenyl)sulfonyl)benzoic acid

Cat. No.: B14799932
M. Wt: 341.18 g/mol
InChI Key: CWKNLIOSCYHJHN-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)benzoic acid: is an organic compound that features a bromophenyl group attached to a sulfonyl benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)benzoic acid typically involves the following steps:

    Sulfonylation: The brominated phenyl compound undergoes sulfonylation, where a sulfonyl chloride reacts with the aromatic ring in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrocarbons or alcohols.

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymes . The compound’s sulfonyl group plays a crucial role in these interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)benzoic acid
  • 4-((4-Methylphenyl)sulfonyl)benzoic acid
  • 4-((4-Nitrophenyl)sulfonyl)benzoic acid

Uniqueness

4-((4-Bromophenyl)sulfonyl)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H9BrO4S

Molecular Weight

341.18 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonylbenzoic acid

InChI

InChI=1S/C13H9BrO4S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16)

InChI Key

CWKNLIOSCYHJHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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